Cas no 59812-35-0 (Benzo[b]thiophene-2-carboxylic acid, 3-chloro-6-methoxy-, methyl ester)

Benzo[b]thiophene-2-carboxylic acid, 3-chloro-6-methoxy-, methyl ester is a heterocyclic organic compound featuring a benzo[b]thiophene core substituted with a chloro group at the 3-position, a methoxy group at the 6-position, and a methyl ester at the 2-carboxylic acid position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro and methoxy substituents enhance its utility in cross-coupling reactions, while the methyl ester group offers versatility in hydrolysis or transesterification. Its well-defined molecular framework ensures consistency in research and industrial applications, particularly in the development of bioactive molecules.
Benzo[b]thiophene-2-carboxylic acid, 3-chloro-6-methoxy-, methyl ester structure
59812-35-0 structure
Product Name:Benzo[b]thiophene-2-carboxylic acid, 3-chloro-6-methoxy-, methyl ester
CAS No:59812-35-0
MF:C11H9ClO3S
MW:256.705361127853
CID:1617020
PubChem ID:755545
Update Time:2025-10-21

Benzo[b]thiophene-2-carboxylic acid, 3-chloro-6-methoxy-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophene-2-carboxylic acid, 3-chloro-6-methoxy-, methyl ester
    • methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate
    • SR-01000204665
    • MFCD00620636
    • SR-01000204665-1
    • CBDivE_015285
    • G61795
    • starbld0019590
    • methyl 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylate
    • Oprea1_532128
    • Z56763145
    • Oprea1_095974
    • Methyl 6-Methoxy-3-Chlorobenzo[b]thiophene-2-Carboxylate
    • DTXSID80353844
    • CCG-195211
    • ST50775739
    • ATKSLUFVEFYPFU-UHFFFAOYSA-N
    • HMS1581A07
    • AKOS000805791
    • 59812-35-0
    • SCHEMBL8412494
    • CS-0361821
    • 3-chloro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
    • Inchi: 1S/C11H9ClO3S/c1-14-6-3-4-7-8(5-6)16-10(9(7)12)11(13)15-2/h3-5H,1-2H3
    • InChI Key: ATKSLUFVEFYPFU-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)OC)SC2C=C(C=CC=21)OC

Computed Properties

  • Exact Mass: 255.99617
  • Monoisotopic Mass: 255.9960930g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 63.8Ų

Experimental Properties

  • PSA: 35.53

Benzo[b]thiophene-2-carboxylic acid, 3-chloro-6-methoxy-, methyl ester Pricemore >>

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Additional information on Benzo[b]thiophene-2-carboxylic acid, 3-chloro-6-methoxy-, methyl ester

Comprehensive Overview of Benzo[b]thiophene-2-carboxylic acid, 3-chloro-6-methoxy-, methyl ester (CAS No. 59812-35-0)

Benzo[b]thiophene-2-carboxylic acid, 3-chloro-6-methoxy-, methyl ester (CAS No. 59812-35-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic compound belongs to the benzothiophene family, characterized by a fused benzene and thiophene ring system. The presence of functional groups such as 3-chloro and 6-methoxy substituents, along with a methyl ester moiety, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting enzyme inhibition and receptor modulation.

The compound's molecular structure (C11H9ClO3S) offers unique electronic properties, which are critical for structure-activity relationship (SAR) studies. Its lipophilicity and hydrogen-bonding capacity are often optimized to enhance bioavailability in medicinal chemistry applications. Recent trends in green chemistry have also spurred interest in eco-friendly synthesis routes for derivatives like 3-chloro-6-methoxybenzothiophene-2-carboxylate, aligning with the demand for sustainable pharmaceutical intermediates.

In agrochemical applications, Benzo[b]thiophene-2-carboxylic acid derivatives are investigated for their pesticidal and herbicidal properties. The chloro-methoxy substitution pattern is known to influence binding affinity to target proteins in pests. With the rise of precision agriculture, such compounds are being tailored for lower environmental persistence while maintaining efficacy.

Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize CAS No. 59812-35-0. Its spectral data (e.g., IR peaks at 1720 cm-1 for ester C=O stretch) are well-documented in chemical databases, aiding in quality control during industrial-scale production. The compound’s stability under ambient conditions further facilitates its handling in laboratory settings.

Emerging discussions in computational chemistry highlight the use of molecular docking simulations to predict interactions between this compound and biological targets. Such in silico approaches reduce experimental costs and accelerate lead compound optimization. Additionally, its patent landscape reveals growing IP filings for analogs in anticancer and antimicrobial applications, reflecting its commercial relevance.

For researchers sourcing 59812-35-0, purity grades (e.g., >98%) and regulatory compliance (REACH, FDA) are key considerations. Suppliers often provide technical data sheets detailing solubility (e.g., in DMSO or ethanol) and storage recommendations (e.g., -20°C under inert atmosphere). These parameters are critical for reproducibility in high-throughput screening assays.

In summary, Benzo[b]thiophene-2-carboxylic acid, 3-chloro-6-methoxy-, methyl ester exemplifies the intersection of organic synthesis and applied sciences. Its adaptability across life sciences and material innovation ensures continued relevance in both academic and industrial R&D pipelines.

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